molecular formula C19H20N4O2 B12183921 (3-Methoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(3-Methoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12183921
M. Wt: 336.4 g/mol
InChI Key: FAHPWCFZONLAPY-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the piperidinylmethanone group and the methoxyphenyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-Methoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways and molecular mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H20N4O2/c1-25-16-6-4-5-15(13-16)19(24)22-11-8-14(9-12-22)18-21-20-17-7-2-3-10-23(17)18/h2-7,10,13-14H,8-9,11-12H2,1H3

InChI Key

FAHPWCFZONLAPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4

Origin of Product

United States

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